(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide
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Description
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications
Chemical Sensing
A study by You et al. (2015) developed a colorimetric chemosensor designed for the sequential detection of Cu(2+) and CN(-) ions in aqueous media, showcasing an obvious color change in response to these ions. This sensor could detect Cu(2+) with a limit far below the WHO limit for drinking water, indicating its potential for environmental monitoring and safety applications (You, Park, Lee, & Kim, 2015).
Synthesis Methodologies
Jadhav and Halikar (2013) described the synthesis of pyrimido [1, 2-a] quinoline moiety and its derivatives through a reflux process involving 2-amino-3-cyano quinoline, showcasing a versatile approach to crafting complex quinoline-based structures with potential pharmaceutical applications (Jadhav & Halikar, 2013).
Biological Activities
The synthesis and evaluation of 11-oxo-11H-indeno[1,2-b]quinolinecarboxamide derivatives by Deady et al. (2001) explored the structure-activity relationships between the cytotoxicity of these compounds and the position of the carboxamide-linked cationic side chain. This study indicated the potential of such compounds in cancer therapy, especially in terms of their effective cytotoxic properties against specific tumor lines (Deady, Desneves, Kaye, Finlay, Baguley, & Denny, 2001).
Tautomerism and Structural Studies
Mondelli and Merlini (1966) investigated the tautomerism in side-chain derivatives of n-heterocycles, providing insights into the structural dynamics and chemical behavior of quinoline derivatives, which is crucial for understanding their reactivity and interactions in various chemical and biological contexts (Mondelli & Merlini, 1966).
Properties
IUPAC Name |
(E)-N-[cyano(oxolan-3-yl)methyl]-3-quinolin-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-11-17(14-8-10-23-12-14)21-18(22)6-5-13-7-9-20-16-4-2-1-3-15(13)16/h1-7,9,14,17H,8,10,12H2,(H,21,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRHPMRQWEKLO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C=CC2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1C(C#N)NC(=O)/C=C/C2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.